molecular formula C12H13N7 B7093611 N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine

N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine

Cat. No.: B7093611
M. Wt: 255.28 g/mol
InChI Key: OCZMHYRHJXUDDC-VIFPVBQESA-N
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Description

N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a tetrazole ring fused to a pyrazine ring, with a pyridin-2-ylpropyl substituent

Properties

IUPAC Name

N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7/c1-2-9(10-5-3-4-6-13-10)15-11-12-16-17-18-19(12)8-7-14-11/h3-9H,2H2,1H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZMHYRHJXUDDC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=N1)NC2=NC=CN3C2=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=N1)NC2=NC=CN3C2=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyridin-2-ylpropylamine with a tetrazole derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with a nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.

    Tetrazolo[1,5-a]quinoxaline: Features a quinoxaline ring fused to a tetrazole ring

Uniqueness

N-[(1S)-1-pyridin-2-ylpropyl]tetrazolo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both tetrazole and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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